1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBCGORVCFGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- IUPAC Name : 1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C9H6F3N3O2
- Molecular Weight : 245.16 g/mol
- CAS Number : 2416243-13-3
Biological Activity Overview
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The trifluoromethyl group in 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant anticancer properties. For instance:
- Mechanism of Action : The compound has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cancer cell growth and proliferation.
- Case Studies : In vitro studies demonstrated that 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione exhibited cytotoxic effects on various cancer cell lines. For example:
- HeLa Cells : IC50 values indicated effective growth inhibition.
- K562 Cells : Showed sensitivity to the compound's cytotoxic effects.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Target Organisms : Research has indicated effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values suggesting potent antibacterial activity against Enterococcus faecalis and other pathogens.
Structure-Activity Relationship (SAR)
The biological activity of 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione can be attributed to its molecular structure:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity to targets |
| Methyl Group | May influence steric factors affecting enzyme interaction |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Notably:
- Starting Materials : Utilization of 2-amino nicotinonitrile as a precursor.
- Reaction Conditions : Grignard reactions are commonly employed to introduce trifluoromethyl groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been extensively studied for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a therapeutic target in cancer and neurodegenerative diseases. Below, we compare key analogs based on substituents, synthetic routes, and biological activity:
Substituent Effects on eEF-2K Inhibition
Key Observations :
- Position 1 Substituents: Cyclopropyl (in A-484954) contributes to hydrophobic packing in the ATP-binding pocket .
- Position 6 Substituents : The trifluoromethyl group in the target compound is expected to enhance metabolic stability and membrane permeability compared to ethyl or propyl groups . However, its larger size may require structural adjustments to fit the eEF-2K binding pocket.
- Carboxamide vs. Trifluoromethyl : A-484954’s carboxamide forms critical hydrogen bonds with K170 and I232 . The electron-deficient trifluoromethyl group may instead engage in dipole-dipole interactions or fill hydrophobic subpockets.
Therapeutic Potential and Challenges
- Anticancer Activity : A-484954 reduces eEF-2K activity in MDA-MB-231 breast cancer cells, suppressing tumor growth . The target compound’s CF₃ group may enhance blood-brain barrier penetration, making it relevant for glioblastoma .
- Antimicrobial Applications : Pyrido[2,3-d]pyrimidones with electron-withdrawing groups (e.g., nitro, CF₃) show potent antibacterial activity .
- Challenges : The trifluoromethyl group’s hydrophobicity could reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and structural integrity. For example, compound 14 (a derivative) showed distinct cyclopropyl proton signals at δ 0.57–0.89 ppm in DMSO-d6 .
- Mass Spectrometry : LCMS and HRMS validate molecular weight and purity. Compound 15 had an HRMS m/z of 277.1177 (calcd. 277.1175) .
- Melting Points : Capillary melting point apparatuses determine purity (e.g., compound 6: 189–190°C) .
How do structural modifications at R1, R2, and R3 positions influence eEF-2K inhibitory activity?
Q. Advanced Structure-Activity Relationship (SAR)
- R1 (Alkyl Groups) : Ethyl substituents enhance activity (compound 6, IC50 = 420 nM) compared to hydrogen (IC50 = 6.6 μM) or benzyl groups (IC50 >25 μM). Hydrophobic interactions in the ATP-binding pocket are critical .
- R2 (Amide Group) : The CONH2 group is essential; replacing it with CSNH2 or CO2Et abolishes activity .
- R3 (Cyclopropyl) : Enhances binding via hydrophobic interactions under the Gly-rich loop. Ethyl substitution at R3 reduces potency (IC50 = 1–2 μM) .
What computational approaches guide the design of eEF-2K inhibitors targeting the ATP-binding site?
Q. Advanced Methodological Insight
- Homology Modeling : eEF-2K’s structure was modeled using Dictyostelium MHCK A as a template. Docking studies (Gold 5.1 with ChemPLP scoring) revealed compound 6 forms hydrogen bonds with K170, I232, and G234 .
- Binding Pocket Analysis : Hydrophobic substituents (e.g., cyclopropyl) occupy the adenine-binding pocket, while the pyridine ring enables π-π stacking .
How should researchers address discrepancies in reported IC50 values for eEF-2K inhibitors?
Advanced Data Contradiction Analysis
Discrepancies (e.g., compound 6: 0.42 μM vs. literature 0.28 μM) arise from:
- Assay Conditions : Variations in ATP concentration, buffer pH, or detection methods.
- Validation : Use standardized protocols (e.g., radioactive [γ-32P]ATP assays) and include positive controls like A-484954 .
What methodologies are employed in cellular assays to evaluate eEF-2K inhibition?
Q. Advanced Cellular Assay Design
- Cell Lines : MDA-MB-231 breast cancer cells are treated under nutrient deprivation or 2-deoxy-D-glucose (2-DOG) to activate AMPK-eEF-2K .
- Western Blotting : Detects phospho-eEF2 (Thr-56) levels. Compound 6 reduced phospho-eEF2 dose-dependently, confirming cellular activity .
- Controls : Include DMSO-treated cells and validate with 2-DOG stimulation .
Why is the pyridine ring critical for the bioactivity of these compounds?
Advanced Structural Requirement
The pyridine ring enables:
- Hydrogen Bonding : With hinge-region residues (e.g., K170).
- π-π Stacking : With aromatic residues in the ATP pocket.
Analogues lacking the pyridine ring (e.g., compounds 18c, 21) showed no activity, highlighting its necessity .
What challenges arise during the synthesis of pyrido[2,3-d]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
